12-Oxododecanoic acid

Descripción general

Descripción

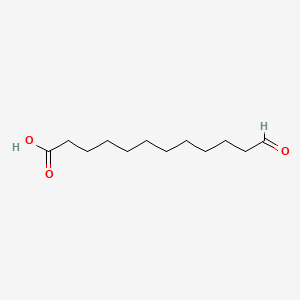

12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Nylon-12 Production

- Monomer Synthesis : 12-Oxododecanoic acid is crucial in synthesizing 12-aminododecanoic acid, the primary monomer for nylon-12. This polyamide is valued for its low water absorption, chemical resistance, and mechanical properties, making it suitable for various applications including automotive parts, medical devices, and industrial components .

- Sustainable Production Methods : Recent studies highlight advancements in biotechnological processes to produce nylon-12 monomers from renewable sources like glucose. This method reduces reliance on petrochemical feedstocks and addresses environmental concerns associated with traditional synthesis methods .

2. Chemical Intermediates

- Oxime Production : The compound can be converted into this compound oxime, which acts as an intermediate for synthesizing other valuable chemicals. This transformation opens pathways to produce various monomers that can be utilized in polymer chemistry and material science .

- Hydrogenation Processes : Through hydrogenation, this compound can be transformed into other derivatives that serve as intermediates in the synthesis of high-performance materials .

Biochemical Applications

1. Enzyme Substrate

- Substrate for Cytochrome P450 Enzymes : Research indicates that this compound serves as a substrate for cytochrome P450 enzymes involved in fatty acid metabolism. These enzymes facilitate hydroxylation reactions that are essential in biotransformation processes . Understanding these interactions can lead to improved metabolic engineering strategies for producing fatty acid derivatives.

2. Metabolic Engineering

- Microbial Production Systems : Engineered microbial systems utilize this compound as a building block for producing bio-based chemicals. By optimizing metabolic pathways, researchers have developed strains of Escherichia coli capable of converting simple sugars into complex fatty acid derivatives like ω-aminododecanoic acid . This innovation supports sustainable practices in chemical manufacturing.

Case Studies

Propiedades

Número CAS |

3956-80-7 |

|---|---|

Fórmula molecular |

C12H22O3 |

Peso molecular |

214.3 g/mol |

Nombre IUPAC |

12-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15) |

Clave InChI |

KGEACANGAYABKT-UHFFFAOYSA-N |

SMILES |

C(CCCCCC(=O)O)CCCCC=O |

SMILES canónico |

C(CCCCCC(=O)O)CCCCC=O |

Key on ui other cas no. |

3956-80-7 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.